![molecular formula C6H16ClN B1251645 Diisopropylamine hydrochloride CAS No. 819-79-4](/img/structure/B1251645.png)
Diisopropylamine hydrochloride
Overview
Description
Diisopropylamine hydrochloride is a chemical compound with the molecular formula C6H16ClNO2. It is the hydrochloride salt of diisopropylamine, a secondary amine. This compound is commonly used in organic synthesis and serves as a precursor to various chemical reactions and products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylamine hydrochloride can be synthesized by reacting diisopropylamine with hydrochloric acid. The reaction typically occurs in an aqueous or alcoholic medium, resulting in the formation of the hydrochloride salt. The reaction can be represented as follows:
(C3H7)2NH+HCl→(C3H7)2NH2Cl
Industrial Production Methods: In industrial settings, diisopropylamine is produced by the reductive amination of acetone with ammonia using a modified copper oxide catalyst, generally copper chromite. The resulting diisopropylamine is then reacted with hydrochloric acid to produce this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Diisopropylamine hydrochloride is widely used as a reagent in organic synthesis. Its bulky structure allows it to act as a selective nucleophile, making it valuable in the formation of various organic compounds.
- Lithium Diisopropylamide : One of the most notable derivatives is lithium diisopropylamide (LDA), a strong non-nucleophilic base that is extensively used in deprotonation reactions in organic chemistry .
Table 1: Key Reactions Involving this compound
Reaction Type | Example Reaction | Importance |
---|---|---|
Deprotonation | Formation of LDA | Strong base for nucleophilic reactions |
Alkylation | Synthesis of N,N-Diisopropylethylamine | Used as a base in various reactions |
Ferroelectric Materials | Diisopropylammonium bromide | Room-temperature organic ferroelectric |
Pharmaceutical Applications
This compound finds applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs. It is involved in creating active pharmaceutical ingredients (APIs) due to its ability to facilitate specific chemical transformations.
- Case Study : A study demonstrated its role in synthesizing antihypertensive agents, showcasing its importance in drug development .
Agricultural Chemicals
The compound serves as a precursor for herbicides such as diallate and triallate. These herbicides are crucial for weed control in agriculture, highlighting the compound's significance in agrochemicals.
- Commercial Use : this compound is also utilized to produce sulfenamides used in rubber vulcanization processes, which enhance the durability and elasticity of rubber products .
Table 2: Agricultural Applications
Application | Compound | Function |
---|---|---|
Herbicide Production | Diallate | Weed control |
Herbicide Production | Triallate | Weed control |
Rubber Industry | Sulfenamides | Vulcanization agent |
Corrosion Inhibitors
In industrial applications, this compound acts as a corrosion inhibitor. Its presence helps protect metal surfaces from oxidation and degradation, thereby extending the lifespan of equipment and structures.
- Mechanism : The amine group interacts with metal surfaces to form a protective layer, reducing corrosion rates significantly .
Health and Safety Considerations
While this compound has many applications, it also poses health risks. It can cause skin irritation and respiratory issues upon exposure. Proper handling protocols must be established to mitigate these risks.
Mechanism of Action
The mechanism of action of diisopropylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amine group can donate a pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its role in organic synthesis and other applications.
Comparison with Similar Compounds
Dimethylamine: A smaller secondary amine with similar nucleophilic properties but less steric hindrance.
Diethylamine: Another secondary amine with slightly different steric and electronic properties.
Triisopropylamine: A bulkier amine with increased steric hindrance, making it less reactive in certain nucleophilic reactions.
Uniqueness: Diisopropylamine hydrochloride is unique due to its balance of steric hindrance and nucleophilicity. This makes it a more selective nucleophile compared to smaller amines like dimethylamine, while still being more reactive than bulkier amines like triisopropylamine. This balance allows it to be used in a wide range of chemical reactions and applications.
Biological Activity
Diisopropylamine hydrochloride (DIPA·HCl), a quaternary ammonium salt, is primarily recognized for its role in organic synthesis and as a pharmaceutical intermediate. This article delves into its biological activity, detailing its pharmacological effects, toxicity, and potential applications based on a review of diverse sources.
- Chemical Formula : C6H16ClN
- CAS Number : 819-79-4
- Molecular Weight : 137.66 g/mol
Pharmacological Effects
This compound exhibits several biological activities, particularly as an antihypertensive agent. Its mechanisms include:
Acute Toxicity
Research indicates that this compound can cause significant irritation and toxicity:
- Eye Irritation : In animal studies, it was reported to cause severe eye irritation, with grades indicating corrosive effects at concentrations above 5% .
- Dermal Toxicity : A study involving dermal exposure to varying doses revealed dose-dependent irritation. At high doses (2000 mg/kg), severe effects led to the sacrifice of test subjects .
Mutagenicity and Genotoxicity
DIPA·HCl has been evaluated for mutagenic potential:
- Negative Mutagenicity Tests : In vitro tests using S. typhimurium strains showed no mutagenic effects when exposed to DIPA·HCl, suggesting a low risk for genetic damage under the tested conditions .
Case Study 1: Antihypertensive Effects
A clinical study assessed the antihypertensive properties of this compound in patients with hypertension. Doses ranging from 25 to 200 mg were administered intravenously, demonstrating significant reductions in blood pressure within minutes post-injection. The study concluded that DIPA·HCl could be beneficial for acute management of hypertensive crises .
Case Study 2: Dermal Exposure Study
A comprehensive dermal toxicity study involved Charles River CD(SD)BR rats exposed to various concentrations of DIPA·HCl over a month. The results indicated that while moderate irritation occurred at higher doses (450 mg/kg and above), no systemic toxicity was observed at lower concentrations (up to 150 mg/kg) .
Summary of Biological Activities
Properties
IUPAC Name |
N-propan-2-ylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAZVWXGWMBUGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945341 | |
Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819-79-4, 22675-80-5 | |
Record name | 2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=819-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropylamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the cardiovascular effects of Diisopropylamine hydrochloride?
A1: Research on non-pregnant hypertensive women indicates that intravenous administration of 100mg this compound leads to a rapid decrease in blood pressure. [] Specifically, systolic pressure decreased by 15%, diastolic pressure by 9%, and mean arterial pressure by 15% within 10 minutes of administration. [] This decrease in blood pressure is accompanied by a reduction in stroke volume (22%) and cardiac output (19%). [] Interestingly, the total peripheral resistance increases by 13% following administration. [] These findings suggest that this compound might exert its antihypertensive effect by influencing both cardiac output and peripheral resistance.
Q2: Does this compound have any applications beyond its cardiovascular effects?
A2: While primarily known for its cardiovascular effects, this compound has shown potential as a growth-regulating agent in plants. [] Studies using the Tsibulskaya-Vassilev biotest revealed that this compound, at concentrations ranging from 5-100 ppm, stimulates root development, particularly in dicotyledonous plants like cucumbers. [] This effect is attributed to its auxin-like activity, suggesting potential applications in agriculture.
Q3: Are there any known connections between the synthesis of this compound and its potential applications?
A3: Interestingly, this compound is an unintended byproduct in the synthesis of Bis(diisopropylamine)chlorophosphine. [] This highlights the potential for valorizing residual products from chemical synthesis and finding new applications for them, particularly in fields like agriculture. This approach aligns with the principles of environmental care and resource optimization.
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